D-Xylono-1,5-lactone

Description

Properties

IUPAC Name |

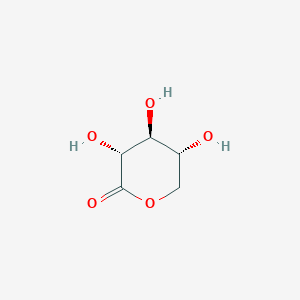

(3R,4S,5R)-3,4,5-trihydroxyoxan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c6-2-1-10-5(9)4(8)3(2)7/h2-4,6-8H,1H2/t2-,3+,4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXBSUZSONOQQGK-FLRLBIABSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(=O)O1)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](C(=O)O1)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001345691 | |

| Record name | D-Xylono-1,5-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001345691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Xylono-1,5-lactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011676 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

82796-87-0 | |

| Record name | D-Xylono-1,5-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001345691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Xylonic acid, δ-lactone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RX4Z3X5JKZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Xylono-1,5-lactone can be synthesized from D-xylose through an oxidative pathway. The bacterial enzyme Caulobacter crescentus lactonase (Cc XylC) plays a crucial role in this process by catalyzing the hydrolysis of D-xylonolactone to D-xylonic acid . The reaction conditions typically involve a pH range of 6 to 8 and the presence of divalent metal ions .

Industrial Production Methods: Industrial production of D-Xylono-1,5-lactone involves the use of microbial fermentation processes. Microbes such as Pseudomonas fragi have been utilized to convert lignocellulose-based sugars like D-xylose into valuable chemical intermediates . The process involves multiple enzyme cascades to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: D-Xylono-1,5-lactone undergoes various chemical reactions, including:

Oxidation: Conversion to D-xylonic acid.

Hydrolysis: Catalyzed by lactonase enzymes to form D-xylonic acid.

Common Reagents and Conditions:

Oxidation: Requires oxidizing agents and specific enzymes.

Hydrolysis: Involves lactonase enzymes and divalent metal ions at a pH range of 6 to 8.

Major Products:

D-xylonic acid: Formed through hydrolysis and oxidation reactions.

Scientific Research Applications

D-Xylono-1,5-lactone has several scientific research applications:

Mechanism of Action

The mechanism of action of D-Xylono-1,5-lactone involves its conversion to D-xylonic acid through the hydrolysis of the intramolecular ester bond. The enzyme Caulobacter crescentus lactonase (Cc XylC) catalyzes this reaction by binding to the substrate and facilitating the hydrolysis process . The active site of the enzyme contains a metal ion that plays a crucial role in the catalytic mechanism .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues: Lactone Ring Size and Position

D-Glucono-1,5-lactone (C₆H₁₀O₆, MW 178.14)

- Structure : Six-membered δ-lactone derived from glucose, featuring a hydroxymethyl group at C6 .

- Enzymatic Hydrolysis: Hydrolyzed by gluconolactonases. Cc XylC (a nonheme iron hydrolase) accelerates its hydrolysis 10-fold compared to nonenzymatic reactions .

- Biological Activity : Exhibits cardioprotective effects in myocardial ischemia/reperfusion injury, reducing infarct size by 25% .

- Applications : Used in food additives and polymer synthesis (e.g., N-p-vinylbenzyl-D-gluconamide) .

D-Xylono-1,4-lactone (C₅H₈O₅, MW 148.11)

- Structure: Five-membered γ-lactone isomer of D-xylono-1,5-lactone .

- Enzymatic Hydrolysis: Hydrolyzed 100-fold faster by Cc XylC/Fe²+ compared to D-glucono-1,5-lactone .

- Biological Activity : Antibacterial (against E. coli), anticancer (HepG2, MCF-7), and anti-inflammatory properties .

- Physical Properties : White crystalline solid, soluble in water but insoluble in organic solvents .

L-Gulonolactone (C₆H₁₀O₆, MW 178.14)

- Structure: A γ-lactone synthesized from D-glucono-1,5-lactone via reduction and dehydration .

- Biological Role: Precursor in vitamin C biosynthesis in non-primate mammals .

Comparison of Enzymatic Interactions

Physical and Chemical Properties

| Property | D-Xylono-1,5-lactone | D-Xylono-1,4-lactone | D-Glucono-1,5-lactone |

|---|---|---|---|

| Molecular Formula | C₅H₈O₅ | C₅H₈O₅ | C₆H₁₀O₆ |

| Lactone Ring Size | δ (6-membered) | γ (5-membered) | δ (6-membered) |

| Water Solubility | 830 g/L | High | High |

| logP | -2.1 | Not reported | -3.0 (estimated) |

| Key Functional Groups | 3 hydroxyls, 1 ketone | Similar to 1,5-isomer | Hydroxymethyl at C6 |

Research Findings and Implications

- Enzyme Specificity: The position of the lactone ring (1,4 vs. 1,5) significantly impacts enzymatic recognition. For example, Cc XylC shows higher affinity for D-xylono-1,4-lactone due to its smaller ring size and distorted half-chair conformation, which optimizes active-site binding .

- Industrial Relevance: D-Glucono-1,5-lactone’s role in polymer synthesis underscores its utility in sustainable material science .

Biological Activity

D-Xylono-1,5-lactone is a lactone derivative of D-xylonic acid, recognized for its significant role in various biochemical pathways, particularly in carbohydrate metabolism. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

D-Xylono-1,5-lactone has the molecular formula and is characterized by a five-membered cyclic structure. It is formed through the oxidation of D-xylulose, facilitated by the enzyme D-xylulose 1-dehydrogenase (NADP+), resulting in the production of NADPH alongside protons . The compound's stability and reactivity in biological systems make it an important intermediate in metabolic processes.

Metabolic Pathways

D-Xylono-1,5-lactone plays a crucial role in the pentose phosphate pathway , which is essential for cellular respiration and energy production. It acts as a substrate in enzymatic reactions that modulate carbohydrate metabolism. Its interaction with NADP+ during oxidation reactions underscores its importance in redox biology .

Key Reactions Involving D-Xylono-1,5-lactone:

| Reaction | Enzyme | Product |

|---|---|---|

| D-Xylose + NADP → D-Xylono-1,5-lactone + NADPH | D-xylulose 1-dehydrogenase | NADPH |

This reaction highlights the transformation of D-xylulose to D-xylono-1,5-lactone, emphasizing its role as a metabolite in energy production.

Enzymatic Interactions

Research indicates that D-xylono-1,5-lactone influences the activity of enzymes involved in carbohydrate metabolism. For instance, xylonolactonase from Caulobacter crescentus catalyzes the hydrolysis of D-xylono-1,4-lactone, showcasing the compound's involvement in enzymatic pathways . The enzyme's structure reveals a mononuclear iron center that significantly enhances reaction rates.

Therapeutic Applications

The derivatives of D-xylono-1,5-lactone are being explored for their potential therapeutic applications due to their ability to modulate enzymatic activities and influence metabolic pathways. Some studies suggest that these derivatives may have applications in medicinal chemistry as probes for studying biological processes or as potential drug candidates .

Case Study 1: Antioxidant Properties

A study investigated the antioxidant properties of D-xylono-1,5-lactone derivatives. Results indicated that these compounds exhibited significant free radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases .

Case Study 2: Role in Glycosylation Pathways

D-xylono-1,5-lactone is also implicated in glycosylation pathways essential for protein modification. It serves as the first saccharide added to serine or threonine residues in O-glycosylation processes, impacting the biosynthesis of various polysaccharides such as heparan sulfate and chondroitin sulfate .

Comparative Analysis with Related Compounds

The following table compares D-xylono-1,5-lactone with other related compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| D-Xylose | CHO | A simple sugar precursor. |

| D-Xylonate | CHO | Anionic form involved in similar pathways. |

| L-Arabinose | CHO | Epimer of xylose with different biological roles. |

| D-Xyloheptose | CHO | Shares metabolic pathways with pentoses. |

D-Xylono-1,5-lactone stands out due to its unique cyclic structure and specific role as an intermediate in the pentose phosphate pathway.

Q & A

Q. How can D-Xylono-1,5-lactone be identified and quantified in biological samples?

To identify and quantify D-Xylono-1,5-lactone, use analytical techniques such as high-performance liquid chromatography (HPLC) with UV detection, gas chromatography-mass spectrometry (GC-MS) , or nuclear magnetic resonance (NMR) spectroscopy . For biological matrices, derivatization may be required to enhance volatility for GC-MS. NMR is particularly effective for structural confirmation due to its ability to resolve lactone ring conformation and hydroxyl group interactions . Quantification should include calibration curves with pure standards and internal controls to address matrix effects.

Q. What is the metabolic role of D-Xylono-1,5-lactone in the pentose and glucuronate interconversion pathways?

D-Xylono-1,5-lactone is a key intermediate in the oxidative branch of the pentose phosphate pathway, where it is formed via the enzymatic oxidation of D-xylose by D-xylose 1-dehydrogenase . It is subsequently hydrolyzed to D-xylonate by xylono-1,5-lactonase (EC 3.1.1.110) . To study its flux, use isotopic labeling (e.g., ¹³C-D-xylose) combined with metabolomics to track its conversion into downstream metabolites like xylitol or glycolytic intermediates .

Advanced Research Questions

Q. How can enzymatic assays be designed to study xylono-1,5-lactonase activity and substrate specificity?

Xylono-1,5-lactonase activity can be assayed by monitoring the hydrolysis of D-Xylono-1,5-lactone to D-xylonate via pH-stat titration or colorimetric detection of lactone ring opening . Include metal ion chelators (e.g., EDTA) to test metal dependency, as some lactonases require Fe²⁺ or Ca²⁺ for activity . For substrate specificity, compare kinetic parameters (, ) with structurally similar lactones (e.g., D-glucono-1,5-lactone) using stopped-flow spectroscopy .

Q. What experimental approaches resolve contradictions in reported enzymatic kinetics of D-Xylono-1,5-lactone-processing enzymes?

Discrepancies in kinetics (e.g., metal ion activation or inhibition) may arise from differences in assay conditions. Standardize buffers (pH, ionic strength) and pre-incubate enzymes with metal ions (Fe²⁺, Zn²⁺) to ensure saturation . Use native mass spectrometry to confirm metal stoichiometry and X-ray crystallography to identify binding sites, as demonstrated for Caulobacter crescentus xylonolactonase . Replicate assays under anaerobic conditions if metal oxidation is suspected.

Q. How can structural biology techniques elucidate the interaction between D-Xylono-1,5-lactone and its target enzymes?

X-ray crystallography is critical for resolving binding modes. For example, co-crystallize enzymes like scyllo-inositol dehydrogenase with D-Xylono-1,5-lactone and NADH to capture ternary complexes . Use molecular docking to predict lactone orientation in active sites, validated by mutagenesis (e.g., replacing Glu or Asp residues involved in catalysis) . For dynamic interactions, employ NMR relaxation experiments to study lactone flexibility upon enzyme binding .

Q. What strategies improve the substrate specificity of glucose oxidase (GOx) for D-Xylono-1,5-lactone synthesis?

To engineer GOx for D-xylose oxidation (yielding D-Xylono-1,5-lactone), apply semi-rational design targeting substrate-binding residues. For example, mutate residues in the GOx active site (e.g., Asn514 or Phe576 in Aspergillus niger GOx) to accommodate xylose’s C5 structure . Validate mutations using kinetic assays and molecular dynamics simulations to assess steric and electronic compatibility . Compare activity with wild-type GOx using O₂ consumption assays or H₂O₂ production .

Methodological Considerations

Q. How can metabolic flux analysis (MFA) be applied to study D-Xylono-1,5-lactone dynamics in microbial systems?

Use ¹³C metabolic flux analysis with labeled D-xylose to trace D-Xylono-1,5-lactone production in pathways like the pentose phosphate or glucuronate interconversion . Combine with gene knockout strains (e.g., ΔxylC lactonase mutants) to amplify lactone accumulation for detection . Analyze extracellular and intracellular lactone pools via LC-MS, normalizing to cell density and substrate uptake rates .

Q. What are the best practices for synthesizing high-purity D-Xylono-1,5-lactone for in vitro studies?

Synthesize D-Xylono-1,5-lactone via catalytic oxidation of D-xylose using air/O₂ and transition-metal catalysts (e.g., CuSO₄ or Ce(NH₄)₂(NO₃)₆) . Purify via recrystallization in ethanol/water mixtures and confirm purity (>98%) by HPLC and melting point analysis . For isotopic labeling, use enzymatic synthesis with ¹³C-D-xylose and purified dehydrogenases to ensure stereochemical fidelity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.